molecular formula C18H14FN3O3 B3035753 1-benzyl-N-(2-fluorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338412-73-0

1-benzyl-N-(2-fluorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B3035753
CAS No.: 338412-73-0
M. Wt: 339.3 g/mol
InChI Key: ARRJAGOETQHVJY-UHFFFAOYSA-N
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Description

1-benzyl-N-(2-fluorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2-fluorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide typically involves multiple steps, starting from readily available precursors One common route includes the condensation of benzylamine with 2-fluorobenzaldehyde to form an imine intermediate This intermediate is then subjected to cyclization with a suitable reagent, such as urea or thiourea, under acidic or basic conditions to form the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2-fluorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-benzyl-N-(2-fluorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-fluorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes and disease outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide: Lacks the fluorine atom on the phenyl ring.

    N-(2-fluorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide: Lacks the benzyl group.

    1-benzyl-N-(2-chlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

1-benzyl-N-(2-fluorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is unique due to the presence of both the benzyl and 2-fluorophenyl groups, which can enhance its biological activity and selectivity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-benzyl-N-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3/c19-13-8-4-5-9-14(13)20-17(24)15-10-16(23)22(18(25)21-15)11-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRJAGOETQHVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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